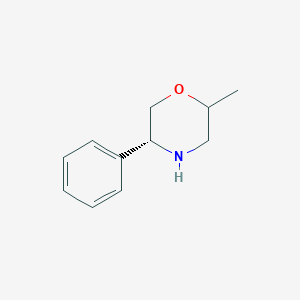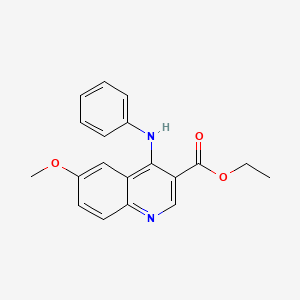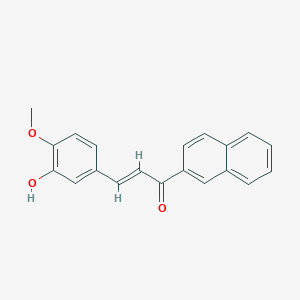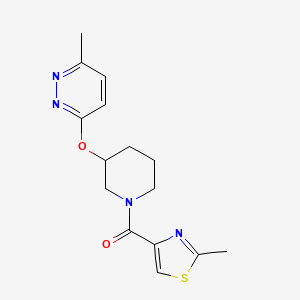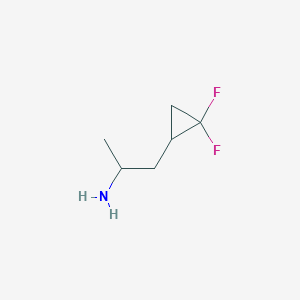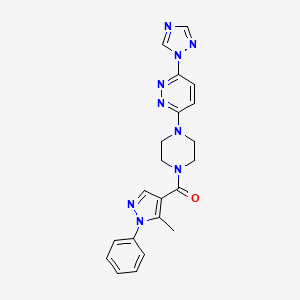
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds have been studied for their herbicidal properties. These compounds inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. For example, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its derivatives have been found to be effective herbicides. Modifications to the pyrazon structure can enhance biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development, suggesting a potential area of application for structurally related compounds (Hilton et al., 1969).
Antiviral Activity
Compounds containing pyrazole and triazine units have been explored for their antiviral activities. A study focusing on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrated the potential for these compounds to be used in antiviral applications. The study provided insights into the chemical structures and potential biological activities of these compounds, suggesting a basis for further investigation into related compounds for antiviral uses (Attaby et al., 2006).
Anticoronavirus and Antitumoral Activity
A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones revealed promising in vitro activity against coronaviruses and tumors. These compounds were synthesized starting from specific triazole derivatives, showing that subtle structural variations can significantly affect biological properties toward antiviral or antitumoral activity. This suggests potential research applications for compounds with related structural features in the development of antiviral and anticancer agents (Jilloju et al., 2021).
Antibacterial and Antifungal Agents
New derivatives of pyrazole and isoxazole have been synthesized and characterized for their antibacterial and antifungal activities. Compounds such as (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone showed good activity against various bacterial and fungal strains. This research indicates the potential of structurally similar compounds for use as antimicrobial agents (Sanjeeva et al., 2022).
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O/c1-16-18(13-23-30(16)17-5-3-2-4-6-17)21(31)28-11-9-27(10-12-28)19-7-8-20(26-25-19)29-15-22-14-24-29/h2-8,13-15H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZIGICBHQGFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
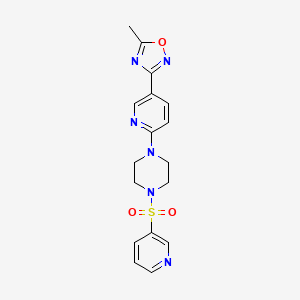
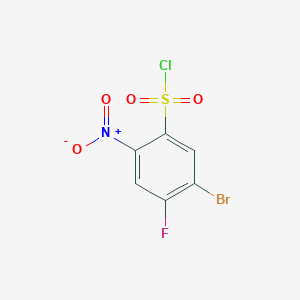
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)
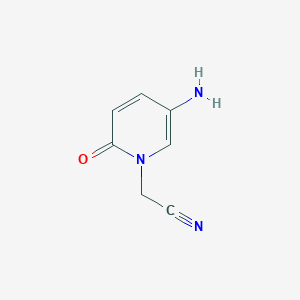
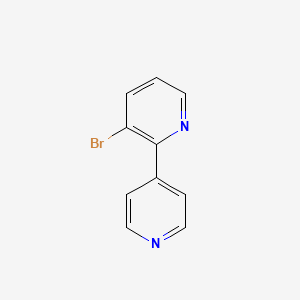
![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)
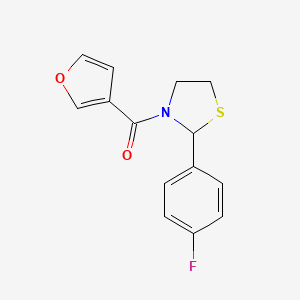
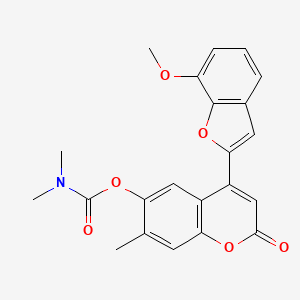
![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)
